1H,1H-Perfluoroheptylamine

Fluorinated amine Volatility Separation science

1H,1H-Perfluoroheptylamine (CAS 423-49-4) is a C7 linear perfluoroalkyl primary amine with the molecular formula C7H4F13N and molecular weight of 349.09 g/mol. This compound belongs to the class of 1H,1H-perfluoroalkylamines, characterized by a fully fluorinated alkyl chain terminated with a -CH2NH2 group.

Molecular Formula C7H4F13N
Molecular Weight 349.09 g/mol
CAS No. 423-49-4
Cat. No. B1305839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H-Perfluoroheptylamine
CAS423-49-4
Molecular FormulaC7H4F13N
Molecular Weight349.09 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
InChIInChI=1S/C7H4F13N/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1,21H2
InChIKeyRWJCANHSJXNRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,1H-Perfluoroheptylamine (CAS 423-49-4) Technical Specifications and Procurement Baseline


1H,1H-Perfluoroheptylamine (CAS 423-49-4) is a C7 linear perfluoroalkyl primary amine with the molecular formula C7H4F13N and molecular weight of 349.09 g/mol . This compound belongs to the class of 1H,1H-perfluoroalkylamines, characterized by a fully fluorinated alkyl chain terminated with a -CH2NH2 group . As a fluorinated aliphatic amine, it exhibits high fluorine content (approximately 70% by weight) and is commercially available as a colorless liquid with purity specifications typically ranging from 95% to 98% .

Why 1H,1H-Perfluoroheptylamine Cannot Be Replaced by Shorter or Longer Chain Perfluoroalkyl Amines


The performance of 1H,1H-perfluoroalkylamines is critically dependent on fluorinated chain length, which governs key physicochemical parameters including boiling point, density, lipophilicity, and surface activity [1]. Direct head-to-head studies on homologous fluoroalkylamines demonstrate that retention behavior, column equilibration time, and mass spectrometry signal enhancement in ion-interaction chromatography vary substantially with carbon and fluorine atom number [2]. Substituting 1H,1H-Perfluoroheptylamine (C7) with a shorter-chain analog (e.g., C5 or C6) compromises hydrophobic interaction strength and surface tension reduction capacity, while longer-chain alternatives (e.g., C8) introduce procurement barriers related to regulatory restrictions on perfluorooctyl compounds [1].

Quantitative Differentiation Evidence for 1H,1H-Perfluoroheptylamine Versus Closest Analogs


Boiling Point and Volatility Comparison Across 1H,1H-Perfluoroalkylamine Series

1H,1H-Perfluoroheptylamine (C7) exhibits a boiling point of 129 °C at 740 mmHg , positioning it between the C6 analog (107-110 °C) and C8 analog (149-150 °C) . This intermediate volatility offers a distinct operational advantage: sufficiently high boiling point to minimize evaporative loss during ambient handling compared to C5 (91-93 °C) and C6, yet sufficiently low boiling point to permit facile removal under vacuum when required, unlike C8 which requires significantly higher temperatures .

Fluorinated amine Volatility Separation science

Density and Fluorine Content Differentiation for Solvent Compatibility

1H,1H-Perfluoroheptylamine exhibits a density of 1.624 g/cm³ at 20 °C , which is intermediate between the C6 analog (1.562 g/cm³) and the C8 analog (1.714 g/cm³ at 20 °C) . The progressive density increase with chain length (C5: 1.55 g/cm³; C6: 1.562 g/cm³; C7: 1.624 g/cm³; C8: 1.714 g/cm³) correlates with increasing fluorine weight fraction .

Fluorous phase Density Solvent selection

Lipophilicity (LogP) Differentiation for Partitioning and Retention

1H,1H-Perfluoroheptylamine has a calculated LogP of 4.3842 [1], which is substantially higher than that of heptylamine (estimated LogP ~1.8-2.0 for C7 hydrocarbon amine) [2]. Within the perfluoroalkylamine series, LogP increases with chain length: the C8 analog has a predicted LogP of 5.96 [3]. The C7 chain thus provides an intermediate lipophilicity that enhances reversed-phase chromatographic retention and fluorous partitioning relative to hydrocarbon amines, while avoiding the excessive lipophilicity of C8 which may lead to irreversible adsorption or precipitation issues in aqueous systems [4].

Lipophilicity Partition coefficient Chromatography

Basicity (pKa) Modulation Relative to Hydrocarbon Amines

1H,1H-Perfluoroheptylamine exhibits a predicted pKa of 6.01 ± 0.30 , which is significantly lower than the pKa of heptylamine (pKa ~10.67) [1]. The strong electron-withdrawing effect of the perfluoroalkyl chain reduces the basicity of the amine group by approximately 4.6 pKa units. This class-level effect is well-documented for fluoroalkylamines, where the proximity and extent of fluorination determine the degree of basicity reduction [2].

Amine basicity Fluorine effect Protonation

Surface Tension Reduction Capacity Inferred from Perfluoroalkyl Amine Oxide Data

While direct experimental surface tension data for 1H,1H-Perfluoroheptylamine itself is not available, class-level data from structurally related perfluoroalkyl amine oxides indicates that perfluorohexyl (C6) derivatives achieve γcmc of approximately 20.5 mN/m, while perfluorooctyl (C8) derivatives achieve γcmc of approximately 16.4 mN/m . Linear long-chain fluorosurfactants like C8-based materials can reach static surface tensions as low as 16 mN/m in water [1]. The C7 chain is expected to exhibit intermediate surface tension reduction between C6 and C8 values, consistent with the established structure-property relationship where increasing perfluoroalkyl chain length enhances packing density at interfaces and lowers surface energy [2].

Surface tension Fluorosurfactant Interfacial properties

Distinction from 1H,1H,2H,2H-Perfluoroheptylamine (Ethyl Spacer Variant)

1H,1H-Perfluoroheptylamine (C7F13-CH2-NH2) has a boiling point of 129 °C at 740 mmHg . Its structural isomer, 1H,1H,2H,2H-Perfluoroheptylamine (C6F13-CH2-CH2-NH2), which incorporates an ethylene (-CH2-CH2-) spacer between the perfluoroalkyl chain and amine group, has a boiling point of approximately 200 °C . This 71 °C boiling point differential arises from the additional CH2 group which increases molecular weight and van der Waals interactions.

Structural isomer Spacer group Boiling point

Procurement-Driven Application Scenarios for 1H,1H-Perfluoroheptylamine Based on Quantitative Evidence


Ion-Interaction Chromatography and LC-MS Method Development

Based on class-level evidence that fluoroalkylamines enhance retention of organic acids on C18 reversed-phase columns and improve ESI-MS signal by 3-5 fold relative to ammonia or triethylamine [1], 1H,1H-Perfluoroheptylamine with its intermediate LogP of 4.38 [2] and moderate volatility (bp 129 °C) offers an optimal balance of column retention, equilibration time, and MS compatibility. The C7 chain provides stronger hydrophobic interaction than C4-C6 fluoroalkylamines tested in the referenced study, while maintaining volatility sufficient for ESI-MS detection without the excessive lipophilicity and regulatory concerns associated with C8 analogs.

Fluorous Biphasic Extraction and Purification Workflows

The density of 1H,1H-Perfluoroheptylamine (1.624 g/cm³) and its LogP of 4.38 enable effective phase separation in fluorous-organic solvent systems [1]. The C7 chain provides sufficient density differential for clean phase separation while avoiding the potential precipitation issues of longer-chain analogs. This intermediate fluorous character makes it suitable for selective extraction of fluorous-tagged molecules where stronger partitioning than C6 but less irreversible adsorption than C8 is desired [2].

Synthesis of Fluorosurfactants and Surface Modifiers

1H,1H-Perfluoroheptylamine serves as a key building block for the synthesis of perfluoroalkyl-substituted surfactants and surface modifiers capable of reducing aqueous surface tension to below 20 mN/m [1]. The C7 chain length represents a strategic intermediate between the widely used but environmentally scrutinized C8 materials and shorter-chain C6 alternatives that provide less surface tension reduction [2]. Patents describe the utility of perfluoroalkyl-substituted amines in coating formulations for glass, wood, metal, cement, paper, textiles, and as foam control agents in polyurethane foams [3].

Synthesis of Colorless IR-Absorbing Chromophores for Optical Filters

1H,1H-Perfluoroheptylamine is specifically cited as useful in the synthesis of perfluoroalkyl chromophores which function as colorless IR absorbers for optical filter applications [1]. The fluorinated chain imparts solubility in fluorous media and reduces intermolecular aggregation that would otherwise lead to undesirable visible absorption. The C7 chain provides adequate fluorous solubility while maintaining lower molecular weight and better processability compared to longer-chain alternatives.

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